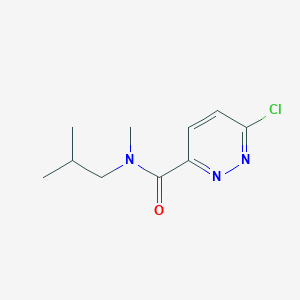
6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide
Descripción general
Descripción
6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide (CIBMPC) is a small molecule that has been widely studied in the scientific community due to its potential applications in various areas. CIBMPC is a synthetic chemical compound that belongs to the pyridazine family and has a molecular formula of C10H13ClN2O2. It is a colorless, crystalline solid that is insoluble in water and has a melting point of approximately 109°C. CIBMPC has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and chemical synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on pyridazine derivatives often focuses on the synthesis and characterization of these compounds. For instance, studies may explore novel synthetic routes or improvements in synthesis efficiency for various pyridazine compounds. These efforts aim to produce compounds with high purity and yield, which are essential for further applications in biological studies or material science (Yang-Heon Song, 2007).
Biological Activities
Pyridazine derivatives are investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This research includes the synthesis and screening of pyridazine compounds against various bacterial and fungal strains to identify promising agents with moderate to excellent activities. Such studies contribute to the discovery of new therapeutic agents (Preeti Rajput & Abhilekha Sharma, 2021).
Enzyme Inhibition
Certain pyridazine derivatives are explored for their role as enzyme inhibitors, which can be a critical aspect of drug development, especially for targeting specific diseases or pathological conditions. For example, pyridazine compounds have been studied for their ability to inhibit interleukin-1β converting enzyme (ICE), indicating their potential in anti-inflammatory drug development (R. Dolle et al., 1997).
Radioligand Imaging
In the realm of diagnostic research, pyridazine derivatives are utilized in the development of PET (Positron Emission Tomography) radioligands. These compounds can aid in imaging specific receptors in the brain, providing valuable insights into neurological diseases and potential therapeutic targets (Mingzhang Gao et al., 2016).
Anticoccidial Agents
Research into pyridazinecarboxamides extends into the veterinary field, where these compounds are evaluated for their anticoccidial activity. This involves synthesizing and testing various nitropyridinecarboxamide derivatives to identify effective treatments against poultry diseases like coccidiosis, showcasing the agricultural application of these chemicals (Y. Morisawa et al., 1977).
Propiedades
IUPAC Name |
6-chloro-N-methyl-N-(2-methylpropyl)pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7(2)6-14(3)10(15)8-4-5-9(11)13-12-8/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWBTWAXQUPJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734038 | |
| Record name | 6-Chloro-N-methyl-N-(2-methylpropyl)pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-isobutyl-N-methylpyridazine-3-carboxamide | |
CAS RN |
1178393-46-8 | |
| Record name | 6-Chloro-N-methyl-N-(2-methylpropyl)pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B1457203.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)
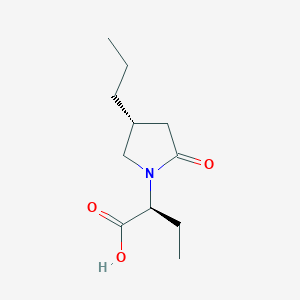
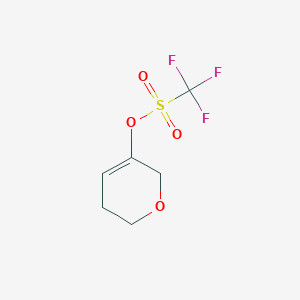
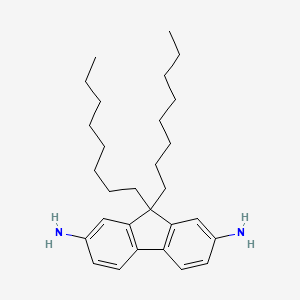

![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
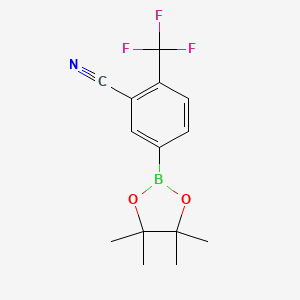

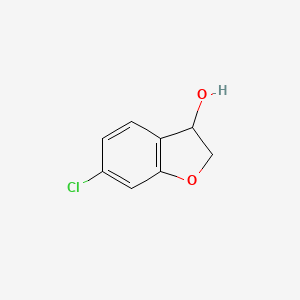
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)

![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)